2,4-双(苄氧基)嘧啶-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

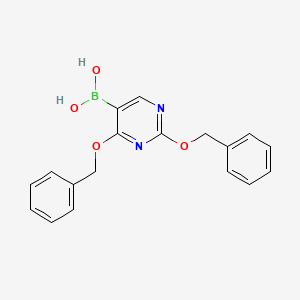

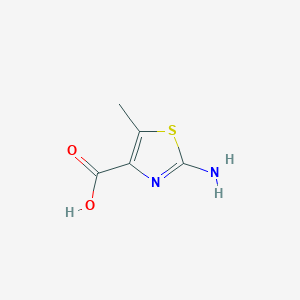

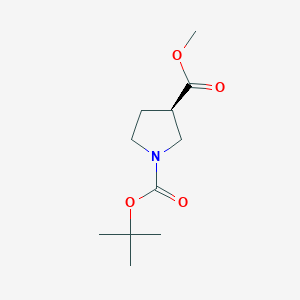

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C18H17BN2O4 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid consists of a pyrimidine ring with boronic acid and benzyloxy groups attached . The molecular weight of this compound is 336.15 .Chemical Reactions Analysis

Boronic acids, such as 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .科学研究应用

合成和抗病毒活性

- 2,4-双(苄氧基)嘧啶-5-硼酸衍生物已被合成并评估其抗病毒活性。这些化合物对人类巨细胞病毒和 1 型单纯疱疹病毒具有潜力,某些衍生物在特定浓度下实现了显着的病毒滴度降低 (Pudlo 等人,1990)。

抑制酶和 HIV 活性

- 2,4-双(苄氧基)嘧啶的衍生物已被发现可以抑制二氢尿嘧啶脱氢酶和尿苷磷酸化酶等酶。此类中的一些化合物在人淋巴细胞中也表现出抗 HIV 活性 (Goudgaon 等人,1993)。

抗癌特性

- 某些使用 2,4-双(苄氧基)嘧啶-5-硼酸合成的嘧啶衍生物已证明对 HeLa 癌细胞系具有中等体外细胞毒活性。这些发现表明在癌症研究和治疗中的潜在应用 (Reddy 等人,2015)。

合成应用

- 2,4-双(苄氧基)嘧啶-5-硼酸在各种有机化合物的合成中起着至关重要的作用。例如,它用于嘧啶无环核苷的制备,表明其在核苷类似物合成中的用途,这在药物开发中很重要 (Hsu 等人,1994)。

催化和合成增强

- 2,4-双(苄氧基)嘧啶-5-硼酸的衍生物已用于催化过程,例如羧酸和胺之间的脱水酰胺化。这说明了它在促进化学转化中的作用,这在各种合成应用中是有价值的 (Wang 等人,2018)。

抗氧化和抗炎活性

- 一些使用 2,4-双(苄氧基)嘧啶-5-硼酸合成的嘧啶衍生物在各种体外测试系统中显示出有希望的抗氧化活性。这表明它们在抗氧化和抗炎药物开发中的潜力 (Rani 等人,2012)。

作用机制

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as proteomics research .

Action Environment

The action, efficacy, and stability of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action and efficacy.

属性

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-24-9 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

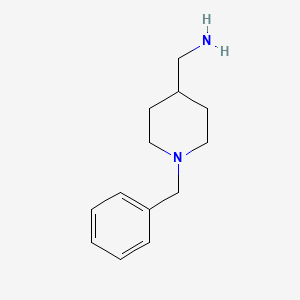

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)